Product packaging for Ethyl 10-undecenoate(Cat. No.:CAS No. 692-86-4)

Ethyl 10-undecenoate

Cat. No.: B153637
CAS No.: 692-86-4
M. Wt: 212.33 g/mol
InChI Key: FXNFFCMITPHEIT-UHFFFAOYSA-N
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Description

Significance of Ethyl 10-Undecenoate in Contemporary Chemical Science

This compound holds significance in contemporary chemical science as a versatile intermediate and a subject for fundamental studies. Its ester group allows for reactions such as hydrolysis and transesterification, while the terminal alkene provides a site for various addition reactions, polymerization, and metathesis. cymitquimica.comsolubilityofthings.comsolubilityofthings.com

Research involving this compound contributes to understanding the kinetics and mechanisms of ester reactions, which is crucial for developing more efficient synthetic routes in organic chemistry. solubilityofthings.com Furthermore, its structure makes it a valuable model compound for studying the behavior of unsaturated fatty acid esters. solubilityofthings.com

The compound is also significant as a derivative of renewable resources, particularly castor oil. researchgate.netacs.orgnih.govresearchgate.netacs.org This origin positions it as a key starting material in the development of bio-based chemicals and materials, aligning with the increasing focus on sustainable chemistry. researchgate.netnih.govresearchgate.net

Interdisciplinary Relevance of this compound Studies

Studies involving this compound demonstrate interdisciplinary relevance, bridging fundamental organic chemistry with applied fields such as polymer science and sustainable materials. Its use as a monomer in polymerization processes, particularly acyclic diene metathesis (ADMET) polymerization and transesterification, is a notable area of research. researchgate.netacs.orgnih.govresearchgate.net These studies aim to synthesize novel bio-based polyesters with tunable properties, which can find applications in various industries, including packaging, textiles, and coatings. researchgate.net

Detailed research findings highlight the effectiveness of various catalysts in the transesterification of this compound, often using it as a model reaction for the conversion of plant oils. For instance, studies have investigated the use of catalysts like Cu-deposited V₂O₅ and CaO. researchgate.netacs.orgnih.govacs.org Research on CaO-catalyzed transesterification with alcohols such as cyclohexanemethanol (B47985), 2-ethyl-1-butanol, 1-hexanol, 3-buten-1-ol, and 10-undecen-1-ol (B85765) has shown high selectivity for the corresponding esters, indicating potential for converting plant oils into various fine chemicals and monomers for polyesters. acs.org

CatalystCo-reactantReaction TemperatureKey OutcomeSource
Cu-deposited V₂O₅1,4-cyclohexanedimethanol (B133615)100 °CEfficient synthesis of a diester monomer for biobased polyesters. acs.orgnih.gov acs.orgnih.gov
CaOCyclohexanemethanol100-120 °CHigh yield and selectivity for undec-10-enoate (B1210307). acs.org acs.org
CaOVarious primary alcohols100-120 °CHigh selectivity for corresponding esters. acs.org acs.org

Furthermore, this compound has been explored in the synthesis of long-carbon-chain grafted nanohybrids through processes like hydrosilylation and condensation reactions, demonstrating its relevance in materials science and nanotechnology for creating modified nanoparticles. researchgate.net Its potential applications extend to serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B153637 Ethyl 10-undecenoate CAS No. 692-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl undec-10-enoate
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InChI

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3H,1,4-12H2,2H3
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InChI Key

FXNFFCMITPHEIT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)CCCCCCCCC=C
Source PubChem
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Molecular Formula

C13H24O2
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DSSTOX Substance ID

DTXSID4044828
Record name Ethyl undec-10-enoate
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Molecular Weight

212.33 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid
Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
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Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Ethyl 10-undecenoate
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Density

0.877-0.882
Record name Ethyl 10-undecenoate
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CAS No.

692-86-4
Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
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Record name 10-Undecenoic acid, ethyl ester
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Record name ETHYL 10-UNDECENOATE
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Record name Ethyl 10-undecenoate
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Melting Point

-38 °C
Record name Ethyl 10-undecenoate
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Synthetic Methodologies for Ethyl 10 Undecenoate and Its Derivatives

Esterification Reactions for Ethyl 10-Undecenoate Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol, is the fundamental method for synthesizing this compound from 10-undecenoic acid and ethanol (B145695). This reaction can be catalyzed by either acids or bases, each offering distinct advantages and disadvantages. Transesterification, the reaction between an ester and an alcohol, is also a relevant method, particularly when starting from other undecenoate esters.

Conventional Acid-Catalyzed Esterification Approaches

Conventional acid catalysis is a widely used method for the esterification of carboxylic acids. For the synthesis of this compound, this typically involves the reaction of 10-undecenoic acid with ethanol in the presence of an acid catalyst. Sulfuric acid is a common catalyst employed in this approach. The process often involves direct esterification of the raw materials, followed by purification steps such as neutralization, washing, and reduced pressure fractionation to obtain the finished product. chembk.com

Base-Catalyzed Esterification Techniques

Base catalysis offers an alternative to acid catalysis for esterification and transesterification reactions. These techniques can be particularly useful for certain substrates or when aiming for specific reaction conditions. Various base catalysts have been investigated for the synthesis of undecenoate esters, including metal oxides and alkoxides.

Calcium oxide (CaO) has emerged as a promising heterogeneous catalyst for transesterification reactions, including those involving this compound. jst.go.jpacs.org Research has demonstrated the effectiveness of CaO calcined at specific temperatures, such as 300 °C, for the transesterification of this compound with various alcohols, including cyclohexanemethanol (B47985). acs.org This catalysis has shown high selectivity towards the desired undec-10-enoate (B1210307) products. acs.org The activity of CaO catalysts can be influenced by factors such as prebaking temperature and the molar ratio of substrates. acs.org Studies have shown that increasing the molar ratio of the alcohol can lead to increased catalytic activity. acs.org CaO catalyzed transesterification of this compound has also been explored as a model reaction for the conversion of plant oils to fine chemicals and monomers for polyesters. jst.go.jpacs.orgresearchgate.netacs.org

Research findings on CaO catalyzed transesterification of this compound with cyclohexanemethanol at different temperatures and substrate ratios highlight the efficiency and selectivity of this method. acs.org

Catalyst Prebaking Temperature (°C)Reaction Temperature (°C)EU:CM Molar RatioYield (%)Selectivity (%)
3001001:29295–98
3001201:2>9297–98
3001001:4Increased ActivityHigh
3001201:4Increased ActivityHigh

Data derived from source acs.org. EU: this compound, CM: Cyclohexanemethanol.

CaO catalysis has also been applied to the depolymerization of aliphatic polyesters via transesterification with alcohols, demonstrating its potential in chemical recycling processes. jst.go.jpresearchgate.netacs.org

Sodium methoxide (B1231860) (NaOMe) is a strong base commonly used as a catalyst in various organic reactions, including transesterification. wikipedia.org In the context of undecenoate esters, sodium methoxide has been employed in reactions involving methyl or this compound, particularly in advanced catalytic systems. acs.orgnih.govresearchgate.netgoogle.comresearchgate.net While primarily discussed in conjunction with transition metal catalysts for reactions like selective hydrogenation or transesterification with diols, NaOMe acts as a base promoter in these systems. acs.orgnih.govresearchgate.netgoogle.comresearchgate.net For instance, NaOMe has been used alongside ruthenium catalysts in the hydrogenation of mthis compound. researchgate.net It has also been mentioned as a catalyst for the preparation of monomers derived from methyl (or ethyl) 10-undecenoate through transesterification with diols. acs.orgnih.govresearchgate.net

Advanced Catalytic Systems for Esterification

Beyond conventional acid and base catalysts, advanced catalytic systems, including various metal complexes and supported catalysts, have been developed to improve the efficiency, selectivity, and sustainability of esterification and transesterification reactions involving this compound and its derivatives. These systems often aim to operate under milder conditions or provide enhanced control over the reaction pathway.

Cu-deposited V2O5 catalysts represent an advanced heterogeneous catalytic system explored for the transesterification of this compound. researchgate.netacs.orgnih.govresearchgate.netfigshare.comacs.org This type of catalyst has been investigated for the efficient conversion of plant oils, using this compound as a model substrate, into monomers and fine chemicals. acs.orgnih.govresearchgate.netfigshare.comacs.org Specifically, the transesterification of this compound with diols like 1,4-cyclohexanedimethanol (B133615) using a recyclable Cu-deposited V2O5 catalyst has been shown to afford valuable monomers such as 1,ω-diene (cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate)) with high selectivity. acs.orgnih.govresearchgate.netfigshare.comacs.org The deposition of copper on V2O5 is reported to play a crucial role in achieving high selectivity in this transesterification. acs.orgnih.govresearchgate.netfigshare.comacs.org These catalysts have demonstrated reusability over several cycles while maintaining their activity and selectivity. acs.orgnih.govresearchgate.netfigshare.comacs.org The effectiveness of the Cu-deposited V2O5 catalyst extends to transesterification with various primary alcohols, highlighting its potential for converting plant oils into a range of fine chemicals. acs.orgnih.govresearchgate.netfigshare.com

Detailed research findings on the transesterification of this compound with 1,4-cyclohexanedimethanol catalyzed by Cu-deposited V2O5 illustrate the performance of this system. acs.orgnih.govresearchgate.net

CatalystSubstratesConditionsProductYield (%)Selectivity (%)
Cu-deposited V2O5This compound, 1,4-Cyclohexanedimethanol100 °C, 23 h, solvent-free, excess this compoundCyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate) (1,ω-diene)ModerateHigh
V2O5 (nanosized)This compound, 1,4-Cyclohexanedimethanol100 °C, 23 h, solvent-free, excess this compoundCyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate)Moderate68
ZnOThis compound, 1,4-Cyclohexanedimethanol100 °C, 23 h, solvent-free, excess this compoundCyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate)Low85

Data derived from sources acs.orgnih.govresearchgate.net.

Titanium-Based Catalysts for Transesterification

Titanium-based catalysts, specifically (cyclopentadienyl)titanium trichlorides (CpTiCl₃ and Cp*TiCl₃), have demonstrated efficiency in the transesterification of unsaturated fatty acid esters, including mthis compound, a closely related compound to this compound. These catalysts facilitate the reaction with various alcohols at temperatures between 100–120 °C. acs.org Notably, CpTiCl₃ has also been shown to enable the depolymerization of aliphatic polyesters like poly(ethylene adipate) and poly(butylene adipate) through transesterification with alcohols such as ethanol and cyclohexanemethanol, yielding the corresponding monomers with high conversion and selectivity. mdpi.com The application of titanium catalysts used for converting vegetable oil esters directly as polyester (B1180765) cracking catalysts represents a novel approach in research. jst.go.jp

Ruthenium-Carbene Catalysts in Olefin Metathesis

Ruthenium-carbene catalysts play a significant role in olefin metathesis reactions involving unsaturated fatty acid derivatives, including those related to this compound. These catalysts are utilized in acyclic diene metathesis (ADMET) polymerization of α,ω-dienes derived from plant oils, such as bis(10-undecenoate), for the synthesis of bio-based long-chain aliphatic polyesters. dntb.gov.ua Ruthenium-carbene catalysts have also been employed in cross-metathesis reactions involving mthis compound with other olefins like diethyl maleate (B1232345), leading to the formation of α,ω-diesters. ifpenergiesnouvelles.fr The metathesis activity of various ruthenium complexes, including those with N-heterocyclic carbene (NHC) ligands, has been evaluated using terminal olefin homodimerization reactions of substrates such as mthis compound. mdpi.com These catalysts are crucial for C-C double bond formation and have applications in green chemical production. researchgate.net

Palladium-Catalyzed Ester Formation

Palladium catalysis is relevant to the functionalization of unsaturated fatty acid esters. While direct palladium-catalyzed ester formation involving this compound was not explicitly detailed in the search results, palladium catalysts are known to be effective in various C-C bond formation reactions involving carbonyl compounds and have been used in the synthesis of α,ω-ester amides via aminocarbonylation of mthis compound. sigmaaldrich.com Palladium(II) complexes derived from bulky P,O chelating ligands have also been used in the copolymerization of ethylene (B1197577) with mthis compound. researchgate.net Furthermore, palladium-catalyzed alpha-arylation of esters has been achieved using different palladium catalyst systems and ligands. organic-chemistry.org These examples highlight the utility of palladium catalysis in transforming unsaturated esters and related compounds.

Solvent-Free Esterification Conditions

The synthesis of derivatives of this compound can be achieved under solvent-free conditions. For instance, the transesterification of this compound with 1,4-cyclohexanedimethanol using a Cu-deposited V₂O₅ catalyst has been successfully conducted without a solvent at 100 °C. nih.govsemanticscholar.org This approach offers potential environmental and economic benefits by eliminating the need for solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to reactions involving undecenoic acid derivatives. While direct microwave-assisted synthesis of this compound itself was not extensively detailed, microwave irradiation has been used in the synthesis of ethyl carboxylate reference esters by reacting anhydrous ethanol with appropriate carboxylic acids under reflux conditions with a sulfuric acid catalyst. scielo.br Additionally, microwave-assisted hydroboration of the double bond in this compound has been observed in the presence of N,N-dimethylaniline-borane. researchgate.net Microwave-assisted techniques are recognized for their potential to accelerate reaction times and improve efficiency in organic synthesis. researchgate.netresearchgate.net

Ozonolysis and Subsequent Reactions of this compound

Ozonolysis of this compound involves the oxidative cleavage of the terminal double bond. When ozonolysis of this compound is carried out in ethanol, diethyl sebacate (B1225510) is obtained as the major product in the temperature range of 28 to 170 °C. cdnsciencepub.comcdnsciencepub.com Mixed esters of sebacic acid can also be obtained through the alcoholysis of the ozonization product from an alkyl ester of 10-undecenoic acid in the corresponding alcohol. cdnsciencepub.comcdnsciencepub.com Sebacic acid half esters can be prepared similarly from the ozonization products of 10-undecenoic acid itself. cdnsciencepub.comcdnsciencepub.com

The process of ester formation following ozonolysis in alcoholic solvents is believed to primarily occur through the rearrangement of an alkoxyhydroperoxide intermediate, with a minor contribution from the oxidative esterification of an aldehyde intermediate. cdnsciencepub.comcdnsciencepub.com Ozonolytic cleavage reactions have historically been used to determine the position of double bonds in unsaturated natural products, and the use of reacting solvent systems, particularly aliphatic alcohols, has significantly advanced the understanding of the mechanism of product breakdown. cdnsciencepub.com

Palladium-catalyzed hydrogenolysis of the ozonization products of this compound in ethanol at 0 °C predominantly yields 9-carbethoxynonanal. cdnsciencepub.com At a slightly elevated temperature (28 °C) under similar conditions, significant amounts of diethyl sebacate and sebacic acid half ethyl ester are also formed. cdnsciencepub.com Heating the ozonolysis products with Raney nickel catalyst can result in a product pattern similar to palladium-catalyzed hydrogenolysis. cdnsciencepub.com

Ozonolysis in Reacting Solvent Systems (e.g., Ethanol)

Ozonolysis is a chemical reaction that cleaves carbon-carbon double bonds using ozone. When applied to unsaturated esters like this compound in the presence of a reacting solvent such as ethanol, the double bond is broken, leading to the formation of ozonides which are subsequently decomposed. This process can yield various products depending on the reaction conditions and the work-up procedure. Studies on the ozonization of this compound in ethanol have shown that this approach can lead to the formation of sebacic acid derivatives. cdnsciencepub.comcdnsciencepub.com

Formation of Diethyl Sebacate and Sebacic Acid Half Esters

The ozonolysis of this compound in ethanol followed by appropriate work-up can result in the formation of diethyl sebacate as a major product. cdnsciencepub.comcdnsciencepub.com Sebacic acid half ethyl ester can also be obtained through a similar treatment of the ozonization products. cdnsciencepub.com The formation of these dicarboxylic acid derivatives highlights the utility of ozonolysis in cleaving the terminal double bond of this compound to generate difunctional molecules.

Mechanism of Ester Formation via Alkoxyhydroperoxide Rearrangement

The formation of esters during the ozonolysis of this compound in ethanol is primarily attributed to the rearrangement of an alkoxyhydroperoxide intermediate. cdnsciencepub.comcdnsciencepub.com This mechanism, supported by research into the decomposition of ozonization products in reacting solvents, involves a rearrangement pathway of the initially formed alkoxyhydroperoxide. While oxidative esterification of an aldehyde intermediate can also contribute to ester formation, it is considered a minor pathway compared to the alkoxyhydroperoxide rearrangement. cdnsciencepub.comcdnsciencepub.com

Influence of Temperature and Catalysts on Ozonolysis Products

The outcome of the ozonolysis of this compound can be influenced by reaction temperature and the presence of catalysts. For instance, ethanolysis of the ozonization products of this compound in the temperature range of 28 to 170 °C yields diethyl sebacate as the major product. cdnsciencepub.comcdnsciencepub.com The use of catalysts such as Raney nickel or Palladium in subsequent hydrogenation steps after ozonization can lead to different product distributions. With Raney nickel, a mixture of diethyl sebacate and ethyl 10-hydroxydecanoate was observed, with the ratio depending on the catalyst activity and heating rate. cdnsciencepub.com Palladium-catalyzed hydrogenolysis can predominantly yield 9-carbethoxynonanal at lower temperatures, while slightly elevated temperatures can lead to the concurrent formation of diethyl sebacate and sebacic acid half ethyl ester. cdnsciencepub.com Esters can also be formed through the thermal decomposition of the ozonolysis product in a competitive reaction. cdnsciencepub.com

Table 1: Influence of Conditions on Ozonolysis Products of this compound in Ethanol

SolventTemperature (°C)Catalyst/ConditionsMajor ProductsNotes
Ethanol28 - 170Ethanolysis of ozonization productsDiethyl sebacateMajor product obtained. cdnsciencepub.comcdnsciencepub.com
EthanolElevated (e.g., 140)Raney nickel hydrogenationDiethyl sebacate, Ethyl 10-hydroxydecanoateRatio depends on catalyst activity and heating rate. cdnsciencepub.com
Ethanol0Palladium-catalyzed hydrogenolysis9-carbethoxynonanalPredominant product. cdnsciencepub.com
EthanolSlightly elevated (e.g., 28)Palladium-catalyzed hydrogenolysisDiethyl sebacate, Sebacic acid half ethyl esterFormed concurrently. cdnsciencepub.com
EthanolNot specifiedThermal decomposition of ozonolysis productEstersFormed in a competitive reaction. cdnsciencepub.com

Hydrosilylation Reactions of this compound

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is another important reaction involving this compound, particularly in the functionalization of surfaces like silicon nanocrystals.

Room Temperature Hydrosilylation on Silicon Nanocrystals

This compound has been successfully used for the room temperature hydrosilylation of hydrogen-terminated silicon nanocrystals. utexas.edunih.govaip.org This reaction allows for the passivation of the nanocrystal surface with organic ligands containing the ethyl ester functionality. Notably, this hydrosilylation can occur effectively at room temperature without the need for light irradiation or added catalysts, which is advantageous for preserving the properties of the nanocrystals. nih.govaip.org The reaction typically involves dispersing the H-terminated silicon nanocrystals in this compound under air-free conditions. nih.gov

Role of Ester Group in Facilitating Nucleophilic Attack

The ester group in this compound plays a crucial role in facilitating the room temperature hydrosilylation reaction on silicon nanocrystals. The mechanism is proposed to involve the coordination of the nucleophilic carbonyl group of the ester to the oxophilic silicon surface. utexas.edutum.de This coordination enhances the reactivity of the surface Si-H bonds towards the alkene functionality of another this compound molecule. utexas.edutum.de This interaction facilitates the direct nucleophilic attack of the highly curved silicon surface by the alkene, leading to the formation of a stable Si-C bond and the attachment of the organic ligand to the nanocrystal surface. nih.govaip.org Research indicates that this compound is more effective for room temperature passivation compared to mthis compound and 10-undecenoic acid, which is attributed to the stronger resonance of the ester group due to the electron-donating character of the alkyl group, enhancing its interaction with the silicon surface. tum.de

Table 2: Hydrosilylation Effectiveness on Silicon Nanocrystals

Derivatization of this compound for Functional Molecules

This compound serves as a key precursor for synthesizing a range of functional molecules through various chemical transformations. mdpi.com Its flexible long-chain alkyl moiety contributes to desirable properties, such as improved flexibility in resulting polymeric materials. mdpi.com Derivatization reactions of this compound enable the creation of critical intermediates for developing bio-based elastomers, hydrogels, and environmentally friendly adhesives. mdpi.com

Synthesis of 1,ω-Dienes as Monomers

1,ω-Dienes are important monomers, particularly for acyclic diene metathesis (ADMET) polymerization, which is a key pathway for synthesizing bio-based aliphatic polyesters. nih.govacs.orgresearchgate.netresearchgate.net Transesterification of this compound with diols is a common method for preparing these 1,ω-diene monomers. nih.govacs.orgresearchgate.net

Research has explored the use of various catalysts for the transesterification of this compound with diols like 1,4-cyclohexanedimethanol to yield 1,ω-dienes such as cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate). nih.govacs.orgfigshare.comacs.orgresearchgate.netresearchgate.net A recyclable Cu-deposited V₂O₅ catalyst has shown efficiency in this reaction, providing the 1,ω-diene monomer in an efficient manner. nih.govacs.orgfigshare.comacs.orgresearchgate.netresearchgate.netnih.gov The deposition of copper on V₂O₅ plays a significant role in achieving high selectivity in this transesterification. nih.govacs.orgfigshare.comacs.orgresearchgate.netresearchgate.net This catalytic system has demonstrated preserved activity and selectivity over multiple recycling runs. nih.govacs.orgfigshare.comacs.orgresearchgate.netresearchgate.net

Another study investigated the transesterification of this compound with cyclohexanemethanol using a CaO catalyst. acs.org This reaction yielded undec-10-enoate with high selectivity (95–98%) at 100 °C, and the activity further increased at 120 °C while maintaining high selectivity (97–98%). acs.org The CaO catalyst also proved effective for transesterification with other primary alcohols, producing corresponding esters with high selectivity, indicating its potential for converting plant oils into various fine chemicals, including monomers for polyesters. acs.org

The synthesis of high molar mass polymers (Mₙ ≥ 30,000 Da) with improved mechanical properties can be achieved from bio-based α,ω-diene monomers derived from nonedible plant oils and carbohydrate derivatives using catalysts like ruthenium-carbene or molybdenum-alkylidene catalysts. researchgate.net

The following table summarizes some research findings on the synthesis of 1,ω-dienes from this compound:

Starting MaterialCo-reactantCatalystProduct (1,ω-diene)ConditionsKey FindingSource
This compound1,4-cyclohexanedimethanolCu-deposited V₂O₅Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate)100 °C, 23 hEfficient synthesis, recyclable catalyst, high selectivity. nih.govacs.orgfigshare.comacs.orgresearchgate.netresearchgate.net nih.govacs.orgfigshare.comacs.orgresearchgate.netresearchgate.net
This compoundCyclohexanemethanolCaOUndec-10-enoate100-120 °CHigh selectivity, effective with primary alcohols. acs.org acs.org
10-Undecenoic acid derivativesVarious diolsRuthenium- or Molybdenum-alkylideneBio-based α,ω-dienesADMET polymerization conditionsSynthesis of high molar mass polyesters. researchgate.net researchgate.net

Preparation of Bio-Based Fine Chemicals

This compound is a valuable renewable feedstock for the synthesis of various bio-based fine chemicals. nih.govacs.orgfigshare.comacs.orgresearchgate.netacs.org These chemicals can include surfactants, cosmetic ingredients, and plasticizers. researchgate.net The transesterification of this compound with different alcohols, particularly primary alcohols, catalyzed by systems like Cu-deposited V₂O₅ or CaO, demonstrates the potential for efficient conversion of plant oils to a variety of fine chemicals. nih.govfigshare.comacs.orgresearchgate.netacs.org

Detailed research findings highlight specific transformations:

Transesterification of this compound with 1,4-cyclohexanedimethanol catalyzed by Cu-deposited V₂O₅ yields a 1,ω-diene that is a promising monomer for biobased polyesters, which fall under the umbrella of bio-based fine chemicals. nih.govacs.orgfigshare.comacs.orgresearchgate.netresearchgate.net

The CaO-catalyzed transesterification of this compound with alcohols like 2-ethyl-1-butanol, 1-hexanol, 3-buten-1-ol, and 10-undecen-1-ol (B85765) successfully produced the corresponding esters with high selectivity. acs.org This indicates the broad applicability of this method for generating diverse fine chemicals from this compound. acs.org

Mthis compound, a derivative of 10-undecenoic acid (closely related to this compound), has been used in the synthesis of novel lipoconjugates of phenolic acids. beilstein-journals.org This involved a thiol-ene reaction with cysteamine (B1669678) hydrochloride followed by amidation with various phenolic acids, resulting in compounds with potential antioxidant activities. beilstein-journals.org

The conversion of this compound and related undecenoic acid derivatives into various fine chemicals underscores its importance as a bio-based platform molecule.

Synthesis of O- and N-containing Macroheterocycles

This compound derivatives can also serve as precursors for the synthesis of O- and N-containing macroheterocycles. While direct synthesis from this compound is not explicitly detailed in the provided snippets, related compounds and strategies are mentioned.

Undec-10-enal, which can be derived from undecenoic acid (a precursor to this compound), has been used in the synthesis of undec-10-enyl undec-10-enoate and O- and N-containing macroheterocycles. researchgate.net This suggests a pathway where the undecenoate structure, potentially including the ethyl ester, can be transformed into intermediates suitable for macrocyclization reactions.

Research into macrocyclic synthesis often involves ring-closing metathesis (RCM) or condensation reactions of appropriately functionalized linear precursors. researchgate.netunits.it While the specific application of this compound in these reactions for O- and N-containing macroheterocycles is not extensively described in the provided text, the use of related undecenoic acid derivatives in the synthesis of macrocyclic structures, such as macrocyclic lactones and ketones, through metathesis reactions has been reported. researchgate.net For instance, the intramolecular metathesis of 10-undecenyl 10-undecenoate has been explored for the synthesis of macrocyclic lactones. researchgate.net

Macrocyclization strategies also include the formation of cyclic peptides using unnatural amino acids with aminothiol (B82208) functionalities, which can promote cyclization via ligation/ring contraction mechanisms. rochester.edu Although this method is focused on peptide chemistry, it illustrates the broader chemical approaches used in macrocycle synthesis, which could potentially be adapted or related to the synthesis of macroheterocycles from fatty acid derivatives like this compound.

The synthesis of macroheterocycles often involves complex multi-step routes, and the terminal double bond and ester group of this compound provide reactive handles for introducing the necessary functionalities for ring formation, including those containing oxygen and nitrogen atoms.

Reaction Mechanisms and Kinetics of Ethyl 10 Undecenoate Transformations

Mechanistic Investigations of Ester Reactions

Ethyl 10-undecenoate, as an ester, undergoes typical ester reactions such as hydrolysis and saponification. These reactions generally proceed via nucleophilic attack at the carbonyl carbon. In hydrolysis, water acts as the nucleophile, while in saponification, a hydroxide (B78521) ion is the nucleophile libretexts.org.

The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide (ethoxide in this case) and forming a carboxylic acid. Under basic conditions, the carboxylic acid is immediately deprotonated to form a carboxylate salt libretexts.org.

While specific kinetic data for the hydrolysis or saponification of this compound were not extensively detailed in the search results, general ester hydrolysis kinetics are well-established and depend on factors such as pH, temperature, and the presence of catalysts core.ac.uk. Studies on the esterification of 10-undecenoic acid with methanol (B129727) under supercritical conditions have investigated reaction kinetics and the influence of temperature and molar ratios on conversion, providing insights into the reverse reaction of hydrolysis researchgate.net.

Studies on Transesterification Reaction Mechanisms

Transesterification involves the reaction of an ester with an alcohol to form a different ester and alcohol. This reaction is often catalyzed by acids, bases, or enzymes google.com. For this compound, transesterification with various alcohols can yield new undecenoate esters.

Studies on the transesterification of this compound have been conducted, often using it as a model reaction for the conversion of plant oils researchgate.netacs.org. For instance, the transesterification of this compound with 1,4-cyclohexanedimethanol (B133615) catalyzed by a Cu-deposited V2O5 catalyst has been reported acs.org. This reaction yielded cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), a monomer for biobased polyesters acs.org. The catalytic activity and selectivity were preserved over multiple cycles acs.org.

Another study investigated the transesterification of mthis compound (a related compound) and poly(ethylene adipate) catalyzed by (cyclopentadienyl)titanium trichlorides researchgate.netyoutube.com. This work demonstrated efficient transesterification of unsaturated fatty acid esters with alcohols youtube.com. The mechanism of transesterification typically involves nucleophilic attack by the alcohol on the ester carbonyl, facilitated by the catalyst.

Data from transesterification studies often focus on conversion and yield under varying conditions, such as catalyst type, temperature, and reactant ratios. For example, in the Cu-deposited V2O5 catalyzed transesterification of this compound with 1,4-cyclohexanedimethanol, various metal oxides were screened as catalysts, and their performance in terms of conversion and yield of the diester product was reported acs.org.

CatalystConversion of this compound (%)Conversion of 1,4-cyclohexanedimethanol (%)Yield of Diester (%)
V2O5--Moderate
Cu-deposited V2O5EfficientEfficientHigh
Other metal oxidesLowLowLow

Note: Data is qualitative based on search result descriptions acs.org. Specific numerical data for conversion and yield varied depending on the catalyst and conditions used in the study.

Unravelling the Mechanism of Olefin Metathesis Reactions

This compound's terminal double bond makes it a key substrate for olefin metathesis reactions, particularly self-metathesis and cross-metathesis. Olefin metathesis is a catalytic reaction that involves the rearrangement of carbon-carbon double bonds ias.ac.inpsu.edu. The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the olefin and a transition metal alkylidene (carbene) complex. This intermediate then cleaves to form a new olefin and a new metal carbene ias.ac.inpsu.edu.

For this compound, self-metathesis yields diethyl 10,19-eicosenedioate and ethylene (B1197577) psu.edu. The reaction equilibrium can be shifted towards product formation by removing the volatile ethylene byproduct psu.eduresearchgate.net. Cross-metathesis with other olefins allows for the synthesis of various functionalized products psu.edu. For example, cross-metathesis of mthis compound with methyl acrylate (B77674) yields an unsaturated α,ω-diester with a 12-carbon chain researchgate.net.

Studies have investigated the efficiency and selectivity of different ruthenium catalysts, including N-heterocyclic carbene (NHC) and cyclic alkyl amino carbene (CAAC) based complexes, in the cross-metathesis of this compound with acrylates researchgate.netd-nb.inforesearchgate.net. These studies highlight the influence of the carbene type on the reaction outcome d-nb.info.

Catalyst TypeSelectivity towards desired CM product (with methyl acrylate)Self-metathesis product selectivity
NHC-basedHigher selectivity observed with some catalysts d-nb.infoLower researchgate.net
CAAC-basedCan show dramatically low selectivity with some catalysts researchgate.netCan show very high selectivity researchgate.net

Note: Data is based on observations from specific catalyst examples within the studies researchgate.netd-nb.info. Selectivity is dependent on the specific catalyst structure.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to understand the mechanism and factors influencing selectivity in olefin metathesis reactions involving similar substrates d-nb.infoacs.orgmdpi.comacs.org. These studies can provide insights into the energy profiles of different reaction pathways and the role of the catalyst structure d-nb.infoacs.org.

Analysis of Side Reactions and By-product Formation

During the transformations of this compound, various side reactions can occur, leading to the formation of by-products. These side reactions can reduce the yield and purity of the desired product.

In olefin metathesis, a significant side reaction is the isomerization of the carbon-carbon double bond in the product, which can occur in the presence of residual metathesis catalyst, particularly during heating or distillation google.com. This isomerization is generally undesirable when a specific double bond position is required google.com. Self-metathesis can also be considered a competing side reaction in cross-metathesis, leading to the formation of dimers from the starting material researchgate.netresearchgate.net.

In the context of reactions involving the terminal alkene, hydrogenation of the double bond can occur as a side reaction, converting the unsaturated ester to a saturated one rsc.org. Isomerization of the terminal alkene to an internal alkene is another possible side reaction rsc.org.

During ozonolysis of this compound in ethanol (B145695), side reactions related to the decomposition of peroxidic intermediates can occur, influencing the final product distribution cdnsciencepub.com. While diethyl sebacate (B1225510) was the major product, mixed esters and sebacic acid half esters were also obtained cdnsciencepub.com.

In hydroaminomethylation of mthis compound, side reactions such as hydrogenation of the alkene and aldehyde intermediate, and aldol (B89426) condensation can occur, leading to various by-products rsc.org. The formation of aldol condensates was observed and could be suppressed by controlling water concentration rsc.org.

The specific side products observed depend heavily on the reaction conditions and the catalyst used researchgate.netgoogle.comrsc.org. Careful selection of catalyst and optimization of reaction parameters are crucial to minimize side reactions and maximize the yield of the desired product.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in understanding the detailed mechanisms and kinetics of reactions involving this compound and similar compounds d-nb.inforesearchgate.netacs.orgmdpi.comacs.orgmdpi.comrsc.orgchemrxiv.org. DFT calculations can provide insights into the energy profiles of reaction pathways, transition states, and intermediates that are difficult to study experimentally acs.orgmdpi.com.

Computational studies have been applied to investigate the mechanisms of olefin metathesis catalyzed by ruthenium complexes, including those relevant to the transformations of unsaturated esters d-nb.inforesearchgate.netacs.orgacs.org. These studies can help elucidate the factors that govern catalyst activity, selectivity (e.g., Z-selectivity in metathesis), and the influence of ligand structure d-nb.infoacs.org. For example, DFT calculations have been used to study the relative Gibbs free energies of intermediates in the catalytic cycle of cross-metathesis of this compound with methyl acrylate, providing insights into the kinetic selectivity of different catalysts d-nb.inforesearchgate.net.

Computational modeling has also been used to study the mechanism of other reactions relevant to unsaturated esters, such as alkoxycarbonylation, providing information on activation barriers and plausible reaction pathways mdpi.comrsc.org. While some computational studies have focused on mthis compound or other similar unsaturated esters researchgate.netresearchgate.netyoutube.compsu.eduresearchgate.netacs.orgmdpi.comrsc.orgmdpi.comrsc.orgsci-hub.sersc.orgresearchgate.netconicet.gov.arnih.govunizar.es, the principles and methodologies are directly applicable to understanding the reactions of this compound. These computational approaches complement experimental studies by providing a molecular-level understanding of the reaction mechanisms and guiding the design of new catalysts and reaction conditions.

Polymerization and Copolymerization Studies Involving Ethyl 10 Undecenoate

Ethyl 10-Undecenoate as a Monomer in Polymer Synthesis

This compound and its derivatives serve as key monomers in the synthesis of various polymers, often contributing to the development of bio-based materials. Current time information in Bangalore, IN.acs.orgsigmaaldrich.com The presence of the terminal alkene allows for olefin metathesis polymerization, while the ester group can be involved in condensation reactions or serve as a handle for further functionalization. Transesterification of this compound with diols is a common route to synthesize α,ω-diene monomers, which are crucial for acyclic diene metathesis (ADMET) polymerization to produce polyesters. acs.orgacs.orgresearchgate.netnih.gov

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth polymerization technique that involves the self-metathesis of α,ω-diene monomers, leading to the formation of unsaturated polymers and the release of a small molecule, typically ethylene (B1197577). americanelements.comthegoodscentscompany.comcenmed.comthegoodscentscompany.comamericanelements.comnih.govsigmaaldrich.com Monomers derived from this compound are particularly well-suited for ADMET due to the presence of terminal double bonds. This method allows for the precise synthesis of linear polymers with well-defined structures. mdpi.com

Synthesis of Biobased Aliphatic Polyesters via ADMET

ADMET polymerization has been extensively used for the synthesis of biobased aliphatic polyesters from monomers derived from renewable resources like plant oils, including derivatives of 10-undecenoic acid. americanelements.comthegoodscentscompany.comcenmed.comthegoodscentscompany.comamericanelements.com By reacting α,ω-diene diesters, often prepared from undecenoic acid or its esters and various diols, ADMET yields unsaturated polyesters. These polyesters can then be hydrogenated to produce saturated aliphatic polyesters, which are being explored as sustainable alternatives to petroleum-based polymers. acs.orgencyclopedia.pubmdpi.comresearchgate.netnih.govmdpi.comacs.orgresearchgate.netacs.orgresearchgate.netmdpi.com

Research has demonstrated the synthesis of high molecular weight polyesters through ADMET polymerization of monomers like bis(undec-10-enoate) with various diols such as isosorbide (B1672297), isomannide, and 1,3-propanediol. acs.orgresearchgate.netnih.govresearchgate.net For instance, polymerization of bis(undec-10-enoate) with isosorbide using a molybdenum-alkylidene catalyst in toluene (B28343) at 25 °C yielded polymers with high number-average molecular weights (Mn) ranging from 44,400 to 49,400 g/mol . acs.orgresearchgate.netnih.gov

Role of α,ω-Diene Monomers Derived from this compound

The synthesis of α,ω-diene monomers is a critical initial step for ADMET polymerization involving this compound. This compound can be transesterified with various diols to produce α,ω-diene diesters. acs.orgacs.orgresearchgate.netnih.gov These diesters act as the monomers that undergo self-metathesis during the ADMET process, forming the polymer backbone and releasing ethylene as a byproduct. americanelements.comthegoodscentscompany.comamericanelements.comnih.gov The structure of the diol component in the diester monomer influences the properties of the resulting polyester (B1180765).

Influence of Catalysts in ADMET Polymerization

The efficiency and success of ADMET polymerization of undecenoate-derived monomers are highly dependent on the catalyst used. Ruthenium-carbene catalysts, particularly Grubbs-type catalysts (first and second generation), are commonly employed for these polymerizations. americanelements.comthegoodscentscompany.comamericanelements.comnih.govsigmaaldrich.comencyclopedia.pubmdpi.commdpi.comacs.orgresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov Molybdenum-alkylidene catalysts have also shown effectiveness in achieving high molecular weights. acs.orgresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com

Studies have investigated the performance of different catalysts and reaction conditions. For example, using a second-generation Grubbs catalyst (G2) for the ADMET polymerization of undec-10-en-1-yl undec-10-enoate (B1210307) resulted in polyesters with Mn values of 22,000 to 26,500 g/mol . encyclopedia.pubmdpi.com The choice of catalyst, temperature, and solvent (or bulk polymerization) can significantly impact the molecular weight and properties of the resulting polymers. mdpi.comresearchgate.netmdpi.com

Post-Polymerization Functionalization of ADMET Polymers

The unsaturated polymers obtained from ADMET polymerization of undecenoate derivatives contain double bonds along the polymer backbone. These double bonds can be subjected to post-polymerization functionalization reactions to modify the polymer properties. nih.govacs.org A common post-polymerization modification is hydrogenation, which saturates the double bonds in the polymer backbone, leading to aliphatic polyesters with altered thermal and mechanical properties. acs.orgencyclopedia.pubmdpi.comresearchgate.netnih.govmdpi.comacs.orgacs.orgresearchgate.netmdpi.com Other functionalization strategies, such as thiol-ene reactions or click chemistry, can also be applied to the alkene units in the polymer backbone. researchgate.netacs.orgnih.govscirp.org

Ethylene/Mthis compound Copolymerization

While the primary focus is on this compound, research has also explored the copolymerization of ethylene with mthis compound, a closely related analog. nih.govchinesechemsoc.orgmindat.orgresearchgate.netacs.org This type of copolymerization allows for the incorporation of polar functional groups (from the undecenoate ester) into a non-polar polyethylene (B3416737) chain, leading to copolymers with tunable properties.

Studies have shown that nickel(II) and palladium(II) complexes, often with bulky chelating ligands, can catalyze the copolymerization of ethylene with mthis compound. researchgate.netacs.org The catalytic activity, molecular weight of the copolymer, and the percentage of mthis compound incorporated are influenced by the catalyst structure, reaction conditions, and monomer concentrations. chinesechemsoc.orgacs.orgmdpi.com For example, certain nickel catalysts have achieved copolymerization activities up to 1.5 × 10⁵ g mol⁻¹ h⁻¹ with moderate comonomer incorporation (0.2–3.3%) and molecular weights (1200–27,000). mdpi.com

The incorporation of mthis compound into the polyethylene chain can affect the material's thermal and mechanical properties, potentially leading to materials with improved adhesion, compatibility with polar materials, or other desired characteristics. chinesechemsoc.org

Nickel(II) and Palladium(II) Complexes as Polymerization Catalysts

Nickel(II) and palladium(II) complexes have been investigated as catalysts for the polymerization of ethylene and its copolymerization with polar monomers such as mthis compound, a closely related analog to this compound. These late transition metal catalysts are often more tolerant of polar functional groups compared to early transition metal catalysts acs.org.

Studies have shown that various nickel and palladium complexes, including those derived from bulky P,O chelating ligands and alpha-diimine ligands, can mediate the copolymerization of ethylene with mthis compound researchgate.netsci-hub.semdpi.comrsc.orgacs.org. For instance, cationic nickel allyl and palladium methyl complexes derived from a bulky P,O chelating ligand have been explored for ethylene polymerization and ethylene/mthis compound copolymerization researchgate.net. While both Ni(II) and Pd(II) complexes demonstrated activity in ethylene polymerization, the nickel allyl complex exhibited very slow initiation rates researchgate.net.

Another class of catalysts, 2-phosphine-pyridine-N-oxide palladium and nickel complexes, has also been synthesized and evaluated for ethylene (co)polymerization sci-hub.se. Among these, a specific nickel catalyst (Ni4) was found to effectively catalyze the copolymerization of ethylene and mthis compound, achieving activities up to 10⁵ g mol⁻¹ h⁻¹ and mthis compound incorporation ratios of 0.4–1.2 mol% sci-hub.se. Palladium catalysts in this series tended to favor ethylene oligomerization sci-hub.se.

Alpha-diimine nickel catalysts, particularly those with bulky backbones like dibenzobarrelene, have demonstrated high tolerance towards polar comonomers such as mthis compound, enabling the successful preparation of functionalized polyethylenes rsc.orgmdpi.com. One such catalyst (Ni-DBB) was able to catalyze the copolymerization of ethylene with mthis compound and other biosourced comonomers mdpi.com. The activity and polar monomer incorporation were found to be influenced by factors such as the nature of the polar group, temperature, and comonomer concentration mdpi.com.

Palladium complexes based on diphosphazane monoxide ligands have also been reported to mediate the copolymerization of ethylene with various polar monomers, including mthis compound, albeit with moderate activities and comonomer incorporations researchgate.net.

Incorporation of Polar Monomers in Copolymers

The incorporation of polar monomers like this compound (or mthis compound) into polyolefin chains is a significant challenge due to potential deactivation of the catalyst by the polar functional group acs.orgresearchgate.net. However, successful strategies employing late transition metal catalysts, particularly nickel and palladium complexes, have been developed acs.orgresearchgate.net.

The level of polar monomer incorporation can vary depending on the catalyst system and reaction conditions. For example, some palladium complexes have achieved moderate comonomer incorporations ranging from 1.5 to 6.8 mol% in ethylene copolymerization with polar monomers researchgate.net. Alpha-diimine nickel catalysts have shown incorporation ratios for mthis compound in the range of 0.4–1.2 mol% sci-hub.se.

The introduction of polar groups into the polyethylene backbone leads to functionalized polyolefins with potentially unique properties researchgate.net. Studies have investigated the effects of polar groups, temperature, and comonomer concentration on copolymerization activity and monomer incorporation mdpi.com. For instance, increasing the temperature can decrease copolymerization activity and molecular weight but increase the incorporation of the polar monomer mdpi.com.

Besides ethylene, copolymerization of norbornene with polar monomers like mthis compound has also been explored using palladium catalysts acs.org. These catalysts exhibited good polar group tolerance, yielding polar functionalized norbornene-based copolymers with reasonable polar monomer incorporation acs.org.

Terpolymerization with Alpha-Olefins

Terpolymerization involving ethylene, alpha-olefins, and this compound (or its derivatives) allows for the synthesis of more complex polymer structures with potentially tailored properties. While direct studies on the terpolymerization of these specific monomers are less extensively detailed in the provided snippets, research on related systems provides insights into the feasibility and catalyst requirements.

Copolymerization of 2,6-dimethylphenyl 10-undecenoate with various alpha-olefins, including 1-dodecene, 1-octene, 1-hexene, and propylene, as well as ethylene, has been reported using coordination initiation systems based on "aluminum-activated" titanium trichloride (B1173362) researchgate.net. These copolymerizations with higher alpha-olefins proceeded smoothly, resulting in copolymers with high incorporation of the 10-undecenoate derivative (60-90%) researchgate.net. Copolymerization with ethylene, however, showed lower incorporation (3%) researchgate.net. This suggests that titanium-based systems can be active in polymerizing undecenoate derivatives with alpha-olefins.

Nickel catalysts have also been investigated for carbonylative terpolymerization of ethylene and alpha-olefins with carbon monoxide researchgate.net. While this is a different type of terpolymerization, it highlights the potential of nickel catalysts in systems involving ethylene and alpha-olefins.

Synthesis of Crystalline and Amorphous Terpolymers

The structure and properties of polymers, including terpolymers, are influenced by factors such as monomer composition and the polymerization process, leading to materials that can be crystalline, amorphous, or semi-crystalline. The ability to control the arrangement of monomers and chain branching is crucial for tuning these properties.

In the context of ethylene polymerization and copolymerization, nickel and palladium catalysts have been shown to produce polyethylenes with variable branching densities, which can be modulated by reaction temperature mdpi.com. This control over branching can lead to materials ranging from lightly branched semi-crystalline polyethylene to highly branched amorphous structures mdpi.com.

While specific details on the crystallinity of terpolymers of ethylene, alpha-olefins, and this compound are not explicitly provided, the ability to control branching and monomer incorporation in related copolymerization systems suggests that catalyst choice and reaction conditions would play a significant role in determining the crystalline or amorphous nature of such terpolymers. Copolymerization of 2,6-dimethylphenyl 10-undecenoate with alpha-olefins resulted in materials that were characterized, implying specific structural features were investigated researchgate.net.

Titanium-Based and Vanadium-Based Initiator Systems

Titanium and vanadium complexes have been explored as initiator systems for olefin polymerization and copolymerization, including with functionalized monomers.

Titanium-based catalysts, such as "aluminum-activated" titanium trichloride, have been used for the copolymerization of a 10-undecenoate derivative with alpha-olefins and ethylene researchgate.net. These systems were effective in incorporating the functionalized monomer, particularly with higher alpha-olefins researchgate.net. Half-titanocene catalysts have also been used in terpolymerization reactions, for example, producing ethylene-norbornene-1-octene terpolymers kotohiro-nomura.com.

Vanadium complexes have also shown activity in the copolymerization of ethylene with polar vinyl monomers, including mthis compound researchgate.net. Binuclear vanadium complexes, activated by Et₂AlCl, demonstrated moderate activity in these copolymerizations researchgate.net.

These studies indicate that both titanium-based and vanadium-based systems can be utilized for polymerizations involving undecenoate derivatives and alpha-olefins, offering potential for the synthesis of terpolymers.

Controlled Polymerization Techniques

Controlled polymerization techniques aim to achieve precise control over polymer characteristics such as molecular weight, molecular weight distribution, and polymer architecture. Applying these techniques to the polymerization and copolymerization of this compound can lead to well-defined functionalized polymers.

Some catalyst systems, such as certain alpha-diimine nickel catalysts, have demonstrated controlled copolymerization behavior with biosourced comonomers, including mthis compound mdpi.com. This control is indicated by relatively narrow polydispersities (PDI < 1.65) of the resulting copolymers mdpi.com.

Living polymerization, a type of controlled polymerization where chain termination and transfer reactions are minimized, has also been observed with certain nickel catalysts in ethylene polymerization and copolymerization with mthis compound at room temperature rsc.org.

Another technique, acyclic diene metathesis (ADMET) polymerization, has utilized mthis compound as a chain stopper to control the molecular weight of resulting polyesters sigmaaldrich.com. ADMET polymerization is a method for synthesizing unsaturated polymers from alpha,omega-dienes sigmaaldrich.comacs.orgresearchgate.net.

Advanced Analytical and Spectroscopic Characterization in Ethyl 10 Undecenoate Research

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) for Product Analysis and Purity Assessment

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) are widely used for the analysis and purity assessment of ethyl 10-undecenoate. GC analysis is routinely employed to determine the purity of this compound, with reported purities often exceeding 97.0% or 98-100% by GC. chemimpex.comtcichemicals.comlabproinc.comstarshinechemical.comlabscoop.com GC/MS provides more detailed information by separating volatile compounds and then analyzing their mass-to-charge ratio, aiding in the identification of this compound and potential impurities. nih.govhmdb.calongdom.org In research involving the transesterification of this compound, GC is used for quantitative analysis of substrates and reaction products, such as monoesters and diesters, often employing an internal standard like n-dodecane. nih.govacs.org GC/MS analysis has also been used to identify ethyl undecenoate as a component in complex mixtures, such as the ethanol (B145695) extract of tubers of Momordica tuberosa. longdom.org The NIST database provides GC-MS spectral data for this compound, including total peaks and top m/z values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for confirming the structure of this compound and analyzing reaction products where it is involved. longdom.orgresearchgate.netresearchgate.net ¹H NMR spectra provide information about the hydrogen atoms in the molecule, including their chemical shifts, multiplicity, and integration, which helps in determining the functional groups and their positions. nih.govresearchgate.net ¹³C NMR spectroscopy provides signals corresponding to the carbon atoms, with distinct chemical shifts for different carbon environments, such as carbonyl carbons, unsaturated carbons, and methylene (B1212753) carbons. nih.govresearchgate.net For alkyl 10-undecenoates, which share similar structural features with this compound, ¹H NMR spectra show characteristic signals for alkene protons, oxymethylene protons (from the ester ethyl group), allylic protons, methylene protons, and methyl protons. researchgate.net ¹³C NMR spectra of these compounds exhibit signals for the carbonyl carbon, unsaturated carbons (sp²), oxymethylene carbon, and various methylene carbons. researchgate.net NMR spectroscopy is essential for confirming the structure and high purity of recrystallized monomers obtained from reactions involving this compound. researchgate.net It is also used to characterize polymers derived from undecenoate monomers, providing insights into their structure and composition. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared light at specific wavenumbers. Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of different chemical bonds within the molecule. For this compound, key functional groups include the ester carbonyl (C=O) and the terminal alkene (C=C and =C-H). nih.govaip.org IR spectra of alkyl 10-undecenoates, including this compound, show characteristic stretching vibrations for sp² C-H, CH₃, and CH₂ groups. researchgate.net The C=O stretch typically appears in the range of 1690-1740 cm⁻¹. nih.govaip.org The C=C stretch of the terminal alkene is also a distinguishable feature. nih.gov IR spectroscopy is used in research to confirm the presence of these functional groups after reactions, such as the passivation of silicon nanocrystals with this compound, where the C=O absorption peak indicates the attachment of the ester group to the nanocrystal surface. nih.govaip.org The NIST WebBook provides a gas phase IR spectrum for 10-undecenoic acid, ethyl ester. nist.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition and chemical states of the outermost layers of a material. In the context of this compound research, XPS is particularly valuable for characterizing surfaces that have been functionalized with this compound, such as silicon surfaces or silicon nanocrystals. nih.govuniroma1.it XPS can confirm the presence of elements expected in this compound, such as carbon and oxygen, and can provide information about their bonding environments. When this compound is used to passivate silicon nanocrystals, XPS can confirm the formation of Si-C bonds between the organic ligand and the silicon surface, which is indicated by a characteristic peak in the XPS spectrum. nih.gov XPS analysis can also reveal the presence of surface oxidation by showing peaks corresponding to different oxidation states of silicon (Si¹⁺, Si²⁺, Si³⁺, Si⁴⁺). nih.gov Studies have utilized XPS to characterize silicon surfaces derivatized with molecules similar to this compound, confirming the absence of silicon oxide and the presence of surface bonds. uniroma1.it

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to determine the molecular weight distribution of polymers. This technique is important in research involving the synthesis and characterization of polymers or polyols derived from this compound or related monomers. researchgate.netresearchgate.net GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), z-average molecular weight (Mz), and polydispersity index (PDI = Mw/Mn). researchgate.net GPC has been used to characterize the molecular weights of polyesters and polyols obtained from the degradation of polymers using fatty acid derivatives like mthis compound. researchgate.net It is also employed to characterize polymers synthesized via techniques like acyclic diene metathesis (ADMET) polymerization of undecenoate monomers. researchgate.net By controlling reaction conditions or monomer ratios, researchers can influence the molecular weights of the resulting polymers, which are then characterized by GPC. researchgate.net

Photoluminescence (PL) Spectroscopy for Nanocrystal Characterization

Photoluminescence (PL) spectroscopy is a technique used to measure the light emitted by a material after it has absorbed photons. This technique is relevant in research involving silicon nanocrystals functionalized with this compound, as these nanocrystals can exhibit photoluminescence. nih.govscholaris.cacore.ac.uk PL spectroscopy is used to characterize the optical properties of these functionalized nanocrystals, including their emission wavelength and intensity. Silicon nanocrystals passivated with this compound have been found to be luminescent, showing size-dependent PL. nih.gov The emission color can range from orange to blue-green, depending on the size of the nanocrystals. nih.govcore.ac.uk PL measurements are performed using fluorescence spectrometers with appropriate excitation sources. scholaris.cacore.ac.uk The PL spectra provide information about the energy band structure of the quantum dots and the effect of surface passivation on their optical properties. utexas.edu Studies have investigated the PL intensity and stability of silicon quantum dots after ligand exchange processes. core.ac.uk

High-Throughput Screening Methods for Catalyst Evaluation

High-throughput screening (HTS) methods are increasingly employed in chemical research to rapidly evaluate large numbers of catalysts and reaction conditions, significantly accelerating the discovery and optimization of chemical transformations. In the context of this compound research, HTS has been particularly valuable for identifying efficient catalytic systems for reactions such as transesterification and cross-metathesis, which are crucial for converting this bio-based feedstock into valuable monomers and fine chemicals.

Traditional analytical methods like gas chromatography (GC), liquid chromatography (LC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) are often time-consuming when applied to high-throughput workflows, requiring lengthy processing times per sample or expensive automated equipment. rsc.org To overcome these limitations, HTS methods utilizing colorimetric or fluorometric responses have been developed, enabling rapid sample analysis with more accessible equipment. rsc.org

One notable application of HTS in this compound chemistry involves the screening of metal oxide catalysts for transesterification reactions. A fluorescence-based HTS method employing a pyrene (B120774) excimer probe, bis(4-(1-pyrenyl)butyl) maleate (B1232345) (BPBM), has been successfully utilized to screen various metal oxides. rsc.org, researchgate.net, researchgate.net This method allows for rapid determination of reaction yields by measuring the fluorescent spectra of the reaction mixtures. rsc.org In one study, praseodymium(IV) oxide (PrO₂) demonstrated the highest catalytic activity among the screened metal oxides for transesterification. rsc.org, researchgate.net, researchgate.net This catalyst was found to be effective for the transesterification of various organic substrates, including those derived from plant oils, and required minimal amounts for high yields. rsc.org, researchgate.net

Another area where HTS has been applied is in the evaluation of catalysts for the cross-metathesis of this compound with other olefins, such as methyl acrylate (B77674). d-nb.info This reaction is important for producing shorter-chain functionalized olefins. HTS allows for the rapid assessment of different ruthenium-based catalysts, including those bearing N-heterocyclic carbene (NHC) ligands, under various conditions (e.g., catalyst loading, temperature, solvent). d-nb.info Studies have shown that the efficiency of these catalysts, measured by turnover number (TON), can be significantly influenced by reaction parameters. For instance, increasing the temperature to 80-90°C has been shown to substantially improve the TON for certain ruthenium catalysts in the cross-metathesis of this compound with methyl acrylate. d-nb.info

High-throughput screening platforms can also be used to explore the generality of catalysts across different substrates and reaction types. nih.gov While the direct analysis of enantiomeric excess in asymmetric reactions can be a bottleneck for HTS, strategies involving in situ derivatization with chiral resolving reagents followed by analysis using techniques like ion mobility-mass spectrometry (IM-MS) are being explored to enable rapid enantioselectivity evaluation in HTS workflows. nih.gov

The development of high-throughput experimentation tools, such as catalyst-coated beads (ChemBeads) and pre-weighed catalyst kits, further facilitates HTS by enabling accurate and automated dispensing of solid catalysts and streamlining reaction setup in multi-well plates. sigmaaldrich.com, sigmaaldrich.com These tools, combined with rapid analytical techniques, are crucial for the efficient screening of catalyst libraries and reaction conditions in this compound research, accelerating the discovery of improved synthetic routes and the development of new materials from this renewable resource.

Table 1: Examples of Catalysts Evaluated for this compound Transformations using HTS Approaches

Catalyst TypeReaction TypeKey Findings / PerformanceReference
Metal Oxides (e.g., PrO₂)TransesterificationHigh catalytic activity; effective for various organic substrates; minimal catalyst loading. rsc.org, researchgate.net
Cu-deposited V₂O₅TransesterificationRecyclable catalyst; high selectivity maintained over multiple runs. researchgate.net, nih.gov, acs.org
Ruthenium (NHC-based)Cross-MetathesisEfficiency (TON) highly dependent on temperature and catalyst loading. d-nb.info
P450BM3 variantsAllylic HydroxylationAchieved high enantioselectivity for longer substrates including ethyl 10-undecanoate. acs.org

Table 2: Effect of Temperature on TON in Cross-Metathesis of this compound with Methyl Acrylate using a Ruthenium Catalyst

Temperature (°C)Catalyst Loading (ppm)TON₁₀Yield₁₀ (%)Reference
Initial TestNot specifiedLower77 d-nb.info
Not specifiedNot specifiedLower74 d-nb.info
8010ImprovedNot specified d-nb.info
90104996759 d-nb.info
90203948089 d-nb.info
100Not specifiedSharp decreaseNot specified d-nb.info

Note: TON₁₀ refers to the turnover number for the desired product with 10 carbons.

Sustainable Chemistry and Environmental Applications of Ethyl 10 Undecenoate Research

Conversion of Plant Oils to Value-Added Chemicals

Ethyl 10-undecenoate serves as a key intermediate in the transformation of plant oils into a variety of valuable chemicals. pjoes.com Derived from castor oil, it is frequently used as a model compound in research focused on the efficient conversion of fatty acid esters (FAEs) into monomers and other fine chemicals. pjoes.comfrontiersin.org The process often involves transesterification, a chemical reaction where the ester group of this compound is exchanged with an alcohol to create new esters. frontiersin.org

This conversion is crucial for producing monomers necessary for the synthesis of bio-based polyesters. pjoes.com For instance, the transesterification of this compound with diols like 1,4-cyclohexanedimethanol (B133615) yields α,ω-diene monomers. frontiersin.orgepa.gov These monomers are precursors for producing specialty polymers through methods such as acyclic diene metathesis (ADMET) polymerization. frontiersin.orgcore.ac.uk The ability to convert a renewable feedstock like castor oil into these specific monomers highlights a sustainable alternative to fossil fuels for the chemical industry. pjoes.comfrontiersin.org Research has focused on developing efficient catalytic systems to drive these transformations, aiming for high selectivity and yield of the desired value-added products. frontiersin.orgillinois.edu

Table 1: Catalytic Conversion of this compound to Value-Added Monomers


CatalystReactantProductYieldSelectivityReaction ConditionsSource
Cu-deposited V₂O₅1,4-cyclohexanedimethanolCyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate)ModerateHigh100 °C, 23 h[2, 3]
CaO (prebaked at 300 °C)Cyclohexanemethanol (B47985)Cyclohexylmethyl undec-10-enoate (B1210307)92%95-98%100 °C

Chemical Recycling of Polyesters and Plastic Waste

This compound and its methyl ester counterpart, mthis compound, are instrumental as model compounds in the development of chemical recycling technologies for polyesters. researchgate.netmdpi.com Chemical recycling aims to depolymerize plastic waste back into its constituent monomers, which can then be used to create new, virgin-quality polymers. usda.govrivm.nl This approach offers a solution to the environmental challenge of plastic waste by creating a closed-loop system. usda.govrivm.nl

Researchers use the transesterification of this compound to screen and optimize catalysts for the depolymerization of common aliphatic polyesters like poly(ethylene adipate) (PEA) and poly(butylene adipate) (PBA). illinois.eduresearchgate.netfrontiersin.org An effective catalyst in the model reaction with this compound is often a good candidate for breaking down the ester bonds in the long polymer chains of polyesters. mdpi.comfrontiersin.org For example, catalysts such as (cyclopentadienyl)titanium trichlorides (Cp'TiCl₃) and calcium oxide (CaO) have been shown to be effective for both the transesterification of this model fatty acid ester and the depolymerization of PEA and PBA with alcohols like ethanol (B145695). illinois.edumdpi.com These processes yield the original monomers, such as diethyl adipate (B1204190) and the corresponding diols (ethylene glycol or 1,4-butanediol), with high conversion and selectivity. illinois.edumdpi.com This research is vital for creating efficient and selective methods for recycling textile and plastic waste mixtures. usda.govthegoodscentscompany.com

Development of Bio-Based Polymers and Materials

As a derivative of 10-undecenoic acid from castor oil, this compound is a fundamental building block for creating bio-based polymers and materials. core.ac.uk Its terminal double bond is particularly useful for polymerization reactions, allowing it to be incorporated into long polymer chains. It is employed in the synthesis of specialty polymers, contributing to materials with unique properties such as flexibility and durability.

One of the primary methods for polymerizing undecenoate-derived monomers is Acyclic Diene Metathesis (ADMET) polymerization. core.ac.uk This technique uses specific catalysts to link α,ω-diene monomers, which can be synthesized from this compound, into high molecular weight polyesters. frontiersin.orgcore.ac.uk The resulting unsaturated polyesters can be further modified, for instance, through hydrogenation to create materials that mimic the properties of polyethylene (B3416737). frontiersin.org The versatility of this compound and its derivatives allows for the synthesis of a range of bio-based materials, from poly(thioether-ester) nanoparticles to organogel polymers, showcasing its potential to replace petroleum-derived plastics in various applications. core.ac.uk

Green Chemistry Principles in Synthesis and Catalysis

The use of this compound in research aligns with several core principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Studies involving this compound often focus on developing more sustainable synthesis and catalysis methods. pjoes.commdpi.com

A key focus in green chemistry is the development of catalysts that can be easily recovered and reused, minimizing waste and cost. Research on the transesterification of this compound has led to the identification of several efficient and recyclable catalyst systems.

Cu-deposited V₂O₅ : A copper-deposited vanadium pentoxide catalyst has been shown to be effective for the transesterification of this compound. pjoes.comfrontiersin.org A significant advantage of this system is its recyclability; the catalyst's activity and high selectivity are preserved for at least five cycles by simply adding new substrates to the reaction mixture. pjoes.comfrontiersin.org

CaO : Calcium oxide, a readily available and inexpensive solid base catalyst, has demonstrated high activity and selectivity in the transesterification of this compound. illinois.edu Its heterogeneous nature facilitates easy separation from the reaction mixture, and its reusability has been successfully demonstrated in the depolymerization of aliphatic polyesters. illinois.edu

(Cyclopentadienyl)titanium Trichlorides (Cp'TiCl₃) : These titanium-based catalysts are highly active for the exclusive transesterification of undecenoates with various alcohols. frontiersin.org They are also effective for the acid- and base-free depolymerization of polyesters, representing a cleaner chemical recycling method. frontiersin.org

Table 2: Performance of Recyclable Catalysts in this compound Reactions


Catalyst SystemReaction TypeKey Finding on RecyclabilitySource
Cu-deposited V₂O₅TransesterificationActivity and selectivity preserved for five recycled runs.[2, 3]
CaOTransesterification / DepolymerizationDemonstrated reusability in polyester (B1180765) depolymerization.
Cp'TiCl₃Transesterification / DepolymerizationEffective for acid- and base-free depolymerization, implying a cleaner process.[9, 14]

Research involving this compound often pioneers methodologies with a reduced environmental footprint. pjoes.commdpi.com A significant achievement is the development of acid- and base-free depolymerization of polyesters. mdpi.com Traditional chemical recycling methods often require harsh conditions and large quantities of corrosive acids or bases. mdpi.comusda.gov By using catalysts like Cp'TiCl₃, researchers can break down polyesters into their monomers using a neutral alcohol like ethanol, avoiding the production of neutralizing salts as waste byproducts. mdpi.com

Furthermore, many of these catalytic processes operate at moderate temperatures (e.g., 100-150 °C), which can be more energy-efficient compared to high-temperature pyrolysis methods. pjoes.commdpi.com The focus on high selectivity also minimizes the formation of unwanted side products, simplifying purification and reducing waste, which is a central goal of green chemistry. pjoes.com

Environmental Fate and Degradation Studies

While specific environmental fate and degradation studies exclusively focused on this compound are limited in publicly available literature, its chemical structure as a fatty acid ester allows for informed predictions based on similar compounds. Fatty acid esters are generally considered to be readily biodegradable in the environment. epa.gov

Studies on fatty acid methyl esters (FAMEs), which are structurally analogous to this compound, show that they are susceptible to relatively quick degradation through various biotic and abiotic pathways. Complete mineralization is considered likely, without the formation of persistent metabolites. Research comparing FAMEs derived from rapeseed oil to other types of surfactants found that the FAMEs exhibit higher biodegradability and lower toxicity to aquatic organisms. pjoes.comfrontiersin.orgresearchgate.net The ecotoxicity of fatty acid methyl esters is generally considered to be limited. Given these characteristics for similar molecules, it is expected that this compound would also be non-persistent and exhibit a favorable environmental profile, though direct experimental verification is needed.

Emerging Research Directions and Future Outlook

Exploration of Novel Catalytic Systems for Ethyl 10-Undecenoate Reactions

The transformation of this compound into value-added products heavily relies on the efficiency of catalytic systems. Research is actively pursuing the development of novel catalysts that offer higher activity, selectivity, and recyclability for key reactions such as transesterification and metathesis.

A significant area of investigation is the transesterification of this compound. This reaction is fundamental for producing specialty esters and monomers for polymerization. Recent studies have highlighted the potential of heterogeneous catalysts, which offer advantages in separation and reuse. For instance, a copper-deposited vanadium pentoxide (Cu/V₂O₅) catalyst has been shown to be effective for the transesterification of this compound with various alcohols. This recyclable catalyst demonstrates high selectivity and maintains its activity over several cycles, presenting a promising route for the efficient conversion of plant oil derivatives into fine chemicals and monomers for bio-based polyesters.

Olefin metathesis is another critical reaction for valorizing this compound, enabling the synthesis of a wide range of molecules, including polymers and specialty chemicals. The focus has been on ruthenium-based catalysts due to their functional group tolerance and high activity. Research is geared towards designing new N-heterocyclic carbene (NHC) ligands for ruthenium complexes to enhance their stereoselectivity and stability. acs.org For example, chelated ruthenium catalysts are being explored to achieve high Z-selectivity in metathesis reactions, which is a significant challenge with unchelated catalysts. acs.org Overcoming challenges such as catalyst sensitivity and the promotion of isomerization side-reactions remains a key objective in the industrial application of metathesis for bio-based olefins. academie-sciences.fr

Table 1: Comparison of Catalytic Systems for this compound Reactions

Reaction Type Catalyst System Key Research Findings
Transesterification Copper-deposited Vanadium Pentoxide (Cu/V₂O₅) High selectivity and recyclability for producing specialty esters and polyester (B1180765) monomers.

Integration with Biomass Valorization Strategies

This compound, being derived from castor oil, is intrinsically linked to the concept of biomass valorization. The overarching goal is to create integrated biorefineries where biomass is converted into a spectrum of valuable products, minimizing waste and maximizing economic value. This compound serves as a key platform molecule in this framework.

Biomass valorization strategies aim to efficiently convert biomass into valuable products through various chemical, biochemical, and thermochemical pathways. uib.no this compound fits into the chemical conversion route, where non-edible plant oils are transformed into monomers and specialty chemicals. The transesterification and metathesis reactions discussed previously are core technologies within these valorization schemes. For example, the self-metathesis of fatty acid esters like methyl oleate (B1233923) (a compound structurally similar to this compound) is a key strategy for producing linear α,ω-difunctional molecules that are precursors to polymers like polyesters and polyamides.

Future research will focus on optimizing the entire value chain, from the cultivation of castor beans to the final products derived from this compound. This includes improving the efficiency of oil extraction and conversion processes, as well as exploring synergies with other biomass streams. For instance, byproducts from the production of this compound could be used as feedstock for other conversion processes within the same biorefinery, contributing to a circular bioeconomy.

Advanced Materials Development from this compound Building Blocks

The unique chemical structure of this compound, featuring a terminal double bond and an ester group, makes it an ideal building block for a variety of advanced materials. Research in this area is focused on synthesizing novel polymers and surfactants with tailored properties.

One of the most promising applications is in the synthesis of bio-based polyesters and poly(ester-amide)s. Through reactions like acyclic diene metathesis (ADMET) polymerization, the terminal double bond of undecenoate derivatives can be used to create long-chain polymers. By incorporating different co-monomers, it is possible to fine-tune the material's properties, such as its melting point, crystallinity, and mechanical strength. For instance, incorporating amide functionalities into the polyester backbone can significantly increase the Young's modulus of the resulting material.

Furthermore, derivatives of undecenoic acid are being used to synthesize novel micellar polymers. For example, poly(sodium-N-undec-10-ene-1-oyl-taurate) and poly(sodium-N-undec-10-ene-1-oyl-ethyl-2-phosphonate) have been synthesized and characterized as pseudostationary phases in electrokinetic chromatography. mdpi.com These polymers, with their stable and strongly acidic head groups, offer improved solubility and stability at low pH compared to conventional micellar systems. mdpi.com This opens up possibilities for their use in advanced separation technologies and as specialized surfactants.

Computational and Theoretical Modeling of Reaction Pathways

Computational and theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and optimizing the chemical reactions of this compound. These methods provide deep insights into reaction mechanisms, catalyst behavior, and the origins of selectivity, which can accelerate the development of more efficient processes. nih.gov

For olefin metathesis reactions involving ruthenium catalysts, DFT calculations have been instrumental in elucidating the complex catalytic cycle. acs.org Studies have investigated the mechanism of catalyst initiation, the structure of key intermediates like metallacyclobutanes, and the factors controlling stereoselectivity (E/Z selectivity). acs.orgacs.org For example, computational studies have shown that the choice of ligands on the ruthenium center, such as N-heterocyclic carbenes, significantly influences the energy barriers of the reaction and can be tuned to favor the formation of specific isomers. acs.orgnih.gov This theoretical understanding guides the rational design of new catalysts with improved performance.

Similarly, theoretical studies have been applied to the transesterification of triglycerides and fatty acid esters. dergipark.org.tr These models help to determine the activation energies of different reaction pathways and understand the role of the catalyst. dergipark.org.tr By simulating the reaction at a molecular level, researchers can predict how changes in reaction conditions or catalyst structure will affect the reaction rate and yield, thereby facilitating the optimization of the process. mdpi.com

Table 2: Application of Computational Modeling in this compound Related Reactions

Reaction Modeling Technique Key Insights Gained
Olefin Metathesis Density Functional Theory (DFT) Elucidation of reaction mechanisms (associative vs. dissociative), understanding ligand effects on catalyst activity, and predicting stereoselectivity (E/Z). acs.orgnih.gov

Scalability of Synthetic Processes for Industrial Relevance

For this compound to realize its full potential as a sustainable chemical building block, the processes for its synthesis and conversion must be scalable and economically viable. Research in this area focuses on process intensification, moving from traditional batch processes to more efficient continuous-flow systems, and conducting thorough techno-economic analyses.

Process intensification strategies are key to improving the efficiency and sustainability of chemical manufacturing. mdpi.com For the synthesis of bio-based esters, this involves the development of continuous-flow reactors, which can offer better heat and mass transfer, reduced reaction times, and smaller plant footprints compared to batch reactors. acs.org For instance, the use of continuous stirred tank reactors (CSTRs) or Taylor Vortex flow reactors can significantly enhance productivity. acs.orgrug.nl However, scaling up reactions like olefin metathesis presents challenges, including the need to manage gaseous byproducts like ethylene (B1197577) and maintain catalyst stability over long operational periods. ucl.ac.uk

Techno-economic analysis (TEA) is crucial for evaluating the commercial feasibility of producing this compound and its derivatives. acs.org These analyses consider all aspects of the production process, from the cost of raw materials (castor oil) and catalysts to capital and operational expenditures. unipd.it Studies on the production of other fatty acid esters have shown that factors like plant capacity, catalyst recycling, and byproduct valorization are critical for economic viability. acs.orgacs.org For this compound, achieving low catalyst loadings in metathesis reactions and developing robust, recyclable catalysts for transesterification are essential for creating a cost-competitive industrial process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.